molecular formula C25H29ClN4OS B2510714 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189903-07-8

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2510714
CAS No.: 1189903-07-8
M. Wt: 469.04
InChI Key: ASAHNOGJKPJQQV-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H29ClN4OS and its molecular weight is 469.04. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule characterized by a spirocyclic framework and multiple functional groups. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
Molecular Formula C25H29ClN4OS
IUPAC Name 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide
SMILES CCN(CC1)CCC1(N=C1c(cc2)ccc2Cl)N=C1SCC(Nc1cc(C)c(C)cc1)=O

Biological Activity Overview

This compound has been studied for various biological activities:

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, a study evaluating triazaspiro compounds found that they could inhibit cancer cell proliferation effectively. The compound's structure suggests potential interactions with key cellular targets involved in tumor growth and metastasis.

Antimicrobial Properties

The presence of sulfur and nitrogen in the compound's structure enhances its reactivity and may contribute to antimicrobial activity. Preliminary studies have shown that related compounds exhibit moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's design includes features that could inhibit specific enzymes such as acetylcholinesterase (AChE). Enzyme inhibition studies have demonstrated that related compounds can serve as effective AChE inhibitors, which is crucial for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR analysis of triazaspiro compounds indicates that:

  • Functional Groups: The presence of electron-withdrawing groups like chlorine enhances biological activity.
  • Spirocyclic Framework: This unique structure contributes to the rigidity and specificity of interactions with biological targets.

A study involving similar compounds revealed that modifications to the side chains significantly affected their potency against cancer cell lines .

Case Studies

Several case studies highlight the biological potential of this compound:

  • Antitumor Efficacy: A study on triazaspiro derivatives showed promising results against multiple cancer cell lines including Mia PaCa-2 and PANC-1. The lead compound exhibited an IC50 value indicating strong cytotoxicity .
  • Antimicrobial Screening: Compounds structurally related to the target compound were tested against Candida albicans and displayed notable inhibitory effects, suggesting that this compound could also possess antifungal properties .
  • Enzyme Inhibition: Research on acetylcholinesterase inhibitors demonstrated that modifications in the triazole moiety could enhance binding affinity and selectivity towards the enzyme .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAHNOGJKPJQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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